

# 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol

## molecular structure

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### Compound of Interest

**Compound Name:** 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol

**Cat. No.:** B1318876

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An In-depth Technical Guide to the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core and its 3-Hydroxy Derivative

### Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive framework for the design of potent and selective therapeutic agents. While specific data for **5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol** is limited in publicly available literature, the core scaffold is a key component of clinical candidates targeting the Retinoid-related Orphan Receptor gamma t (ROR $\gamma$ t). ROR $\gamma$ t is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, making it a prime target for the treatment of autoimmune diseases.

This technical guide provides a comprehensive overview of the 5,6,7,8-tetrahydro-1,6-naphthyridine core, including its synthesis, potential biological activity related to ROR $\gamma$ t modulation, and relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, immunology, and pharmacology.

## Molecular Structure and Physicochemical Properties

The fundamental structure of **5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol** consists of a fused pyridine and dihydropyridine ring system with a hydroxyl group at the 3-position.

Caption: 2D structure of **5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol**.

Table 1: Physicochemical Properties of **5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	150.18 g/mol	<a href="#">[1]</a>
CAS Number	785774-74-5	<a href="#">[1]</a>
CAS Number (Di-HCl Salt)	2305079-66-5	
Appearance	Detailed see specifications	<a href="#">[1]</a>
Purity	≥99%	<a href="#">[1]</a>
Application	Pharmaceutical intermediates	<a href="#">[1]</a>
Storage	Store in a cool & dry place	<a href="#">[1]</a>

## Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

An asymmetric synthesis for the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been developed as part of the process to synthesize TAK-828F, a potent ROR $\gamma$ t inverse agonist.[\[2\]](#) This synthetic route is notable for its efficiency and scalability. The key steps are outlined below.



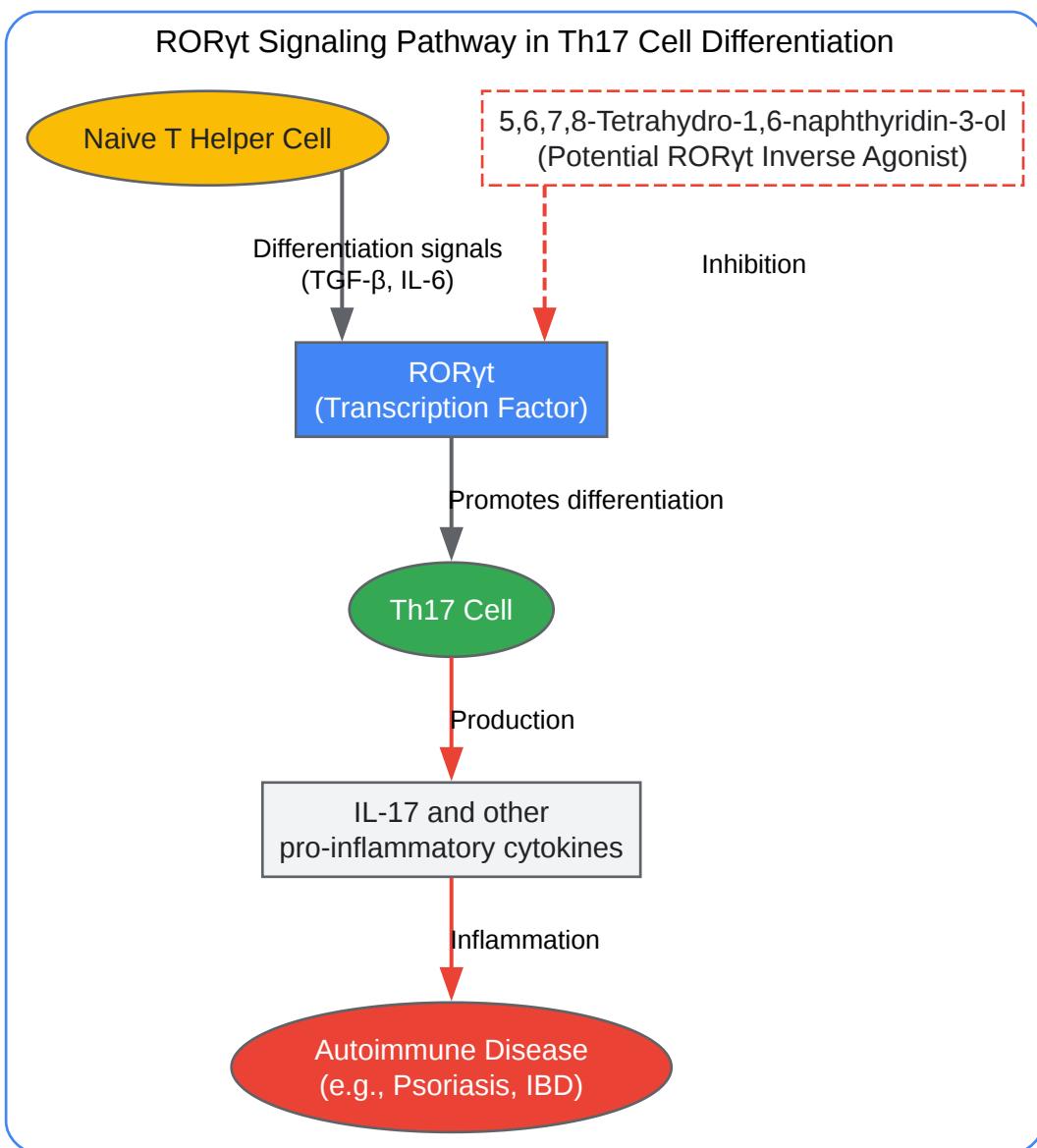
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Caption: Key stages in the asymmetric synthesis of the core scaffold.

A plausible route to **5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol** would involve utilizing a starting material with a protected hydroxyl group at the 3-position of the pyridine ring, which would be deprotected in the final step of the synthesis.

## Biological Context: The ROR $\gamma$ t Signaling Pathway

Retinoid-related orphan receptor gamma t (ROR $\gamma$ t) is a key transcription factor in the immune system.<sup>[2]</sup> It is essential for the differentiation of naive T helper cells into Th17 cells. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).<sup>[2]</sup>



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Caption: The ROR $\gamma$ t signaling pathway and the potential point of intervention.

Overactivation of the ROR $\gamma$ t/Th17/IL-17 axis is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders. Consequently, inhibiting ROR $\gamma$ t with small molecule inverse agonists is a promising therapeutic strategy. An inverse agonist not only blocks the binding of potential agonists but also reduces the basal constitutive activity of the receptor.

## Experimental Protocols

The following are detailed experimental protocols for the synthesis of the core scaffold, adapted from the literature, and a general protocol for a ROR $\gamma$ t activity assay.

## Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold (Adapted from Tsuruoka et al., 2020)[3]

Step 1: Heck-type Vinylation of 2-Chloropyridine Derivative A mixture of the 2-chloropyridine precursor, a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>), a suitable ligand (e.g., an electron-rich phosphine), and a base in an appropriate solvent is subjected to an atmosphere of ethylene gas. The reaction is heated until completion, followed by workup and purification to yield the 2-vinylpyridine derivative.

Step 2: Ammonia-mediated Cyclization to Dihydroronaphthyridine The 2-vinylpyridine derivative is dissolved in methanol in a pressure vessel. The vessel is charged with ammonia gas and heated. The reaction progress is monitored by HPLC. Upon completion, the solvent is evaporated to yield the dihydroronaphthyridine product.

Step 3: Ruthenium-catalyzed Enantioselective Transfer Hydrogenation The dihydroronaphthyridine is dissolved in a suitable solvent, and a chiral ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) is added. A hydrogen donor, such as formic acid/triethylamine, is then added, and the reaction is stirred until completion. The resulting chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is then isolated and purified.

## General Protocol for ROR $\gamma$ t Reporter Gene Assay

This assay is used to determine the ability of a compound to inhibit ROR $\gamma$ t transcriptional activity.

- Cell Culture: A suitable host cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the ROR $\gamma$ t ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain.
- Compound Treatment: The transfected cells are plated in a multi-well plate and treated with various concentrations of the test compound (e.g., **5,6,7,8-tetrahydro-1,6-naphthyridin-3-**

**ol**). A known ROR $\gamma$ t inverse agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

- Incubation: The cells are incubated with the compounds for a sufficient period to allow for changes in gene expression (typically 18-24 hours).
- Luciferase Assay: A luciferase assay reagent is added to the cells, and the luminescence is measured using a luminometer.
- Data Analysis: The luminescence signal is proportional to the transcriptional activity of ROR $\gamma$ t. The data is normalized to the controls, and the IC<sub>50</sub> value (the concentration of compound that inhibits 50% of the ROR $\gamma$ t activity) is calculated.

## Data Presentation

While quantitative data for **5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol** is not available, the following tables illustrate the types of data that are critical for the characterization of such a compound and its precursors.

Table 2: Characterization of Key Synthetic Intermediates

Intermediate	Molecular Formula	Key Characterization Data (Example)
2-Vinyl-3-acylpyridine	C <sub>10</sub> H <sub>9</sub> NO	<sup>1</sup> H NMR, <sup>13</sup> C NMR, HRMS
2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide	C <sub>10</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>	<sup>1</sup> H NMR, <sup>13</sup> C NMR, HRMS, HPLC (for assay yield)
(R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide	C <sub>10</sub> H <sub>13</sub> N <sub>3</sub> O <sub>2</sub>	<sup>1</sup> H NMR, <sup>13</sup> C NMR, HRMS, Chiral HPLC (for enantiomeric excess)

Table 3: Illustrative Quantitative Data for a ROR $\gamma$ t Inverse Agonist

Assay Type	Parameter	Illustrative Value
RORyt Reporter Gene Assay	IC <sub>50</sub>	50 nM
Th17 Differentiation Assay	IC <sub>50</sub>	150 nM
IL-17A Release Assay	IC <sub>50</sub>	200 nM
Cell Viability Assay	CC <sub>50</sub>	> 10 µM

## Conclusion

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a highly valuable core structure in the development of RORyt inverse agonists for the treatment of autoimmune diseases. While specific experimental data for **5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol** is not yet widely published, the well-established synthetic routes to the core scaffold and the clear biological rationale for its activity provide a strong foundation for further research. The synthesis and biological evaluation of this specific derivative could lead to the discovery of novel and potent modulators of the RORyt signaling pathway, with the potential to advance the treatment of a range of inflammatory conditions. Further investigation into the synthesis, characterization, and biological activity of **5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol** is warranted to fully elucidate its therapeutic potential.

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